2,2,2-Trifluoroethyl acrylate
Overview
Description
2,2,2-Trifluoroethyl acrylate is an organic compound with the molecular formula C5H5F3O2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and polymer chemistry. The compound is known for its unique properties, such as high reactivity and the presence of trifluoromethyl groups, which impart distinct characteristics to the polymers and materials derived from it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,2-Trifluoroethyl acrylate typically involves the following steps:
Reaction of Acrylic Acid with 2,2,2-Trifluoroethanol: This method involves esterification of acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction of Acrylic Acid Chloride with 2,2,2-Trifluoroethanol: Another method involves the reaction of acrylic acid chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Copolymerization: It can copolymerize with other monomers such as methyl acrylate to form copolymers with tailored properties.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Copolymerization: Conducted in the presence of comonomers and initiators under controlled temperature and pressure.
Addition Reactions: Typically carried out in the presence of a base or acid catalyst under mild conditions.
Major Products:
Scientific Research Applications
2,2,2-Trifluoroethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties such as low refractive index and high chemical resistance[][3].
Biology: Utilized in the development of biomaterials and drug delivery systems due to its biocompatibility[][3].
Medicine: Investigated for its potential use in medical devices and coatings for implants[][3].
Industry: Employed in the production of specialty coatings, adhesives, and sealants[][3].
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The trifluoromethyl groups enhance the reactivity of the acrylate moiety, making it a valuable monomer for the synthesis of high-performance polymers. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles and the initiation of free radical polymerization .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains additional fluorine atoms, providing even higher chemical resistance and lower surface energy.
Methyl 2-(trifluoromethyl)acrylate: Similar in reactivity but with a methyl group, used in the synthesis of specialty polymers.
Uniqueness of 2,2,2-Trifluoroethyl Acrylate: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its trifluoromethyl groups impart distinct properties such as low refractive index and high chemical resistance, which are valuable in various industrial and research applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXIMACZBQHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29036-64-4 | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29036-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0059958 | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-47-6 | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 407-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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